An In-depth Technical Guide to the Synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide
An In-depth Technical Guide to the Synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide
This guide provides a comprehensive overview of the synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide, a bis-quaternary ammonium salt with a biphenyl core. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodology, underlying principles, and characterization of this compound.
Introduction and Significance
4,4'-Biphenylylenebis(triethylammonium) diiodide belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a central positively charged nitrogen atom bonded to four organic groups. Bis-QACs, featuring two such nitrogen centers within the same molecule, often exhibit enhanced biological activity and unique material properties compared to their mono-quaternary counterparts. The rigid biphenyl spacer in the target molecule provides a defined distance and orientation between the two cationic heads, which can be crucial for its interaction with biological targets or for the formation of ordered supramolecular structures.
The synthesis of such compounds is of significant interest due to their potential applications as antimicrobial agents, phase-transfer catalysts, and components in the development of novel organic materials. This guide will detail a reliable two-step synthetic pathway, starting from the commercially available 4,4'-diaminobiphenyl (benzidine).
Mechanistic Insights: A Two-Step Approach
The synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide is strategically divided into two main stages:
Step 1: Exhaustive Ethylation of 4,4'-Diaminobiphenyl to form N,N,N',N'-Tetraethyl-4,4'-diaminobiphenyl.
This initial step involves the alkylation of the primary amino groups of 4,4'-diaminobiphenyl. A common and effective method for this transformation is reductive amination. In this process, the primary amine reacts with an aldehyde, in this case, acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. This process is repeated until the exhaustive ethylation of both amino groups is achieved, yielding the tertiary amine, N,N,N',N'-Tetraethyl-4,4'-diaminobiphenyl. The choice of a reducing agent is critical for the success of this reaction, with sodium borohydride or similar hydride reagents being commonly employed due to their selectivity and mild reaction conditions.
Step 2: Quaternization of N,N,N',N'-Tetraethyl-4,4'-diaminobiphenyl.
The second and final step is the quaternization of the tertiary amine precursor. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an ethylating agent, typically ethyl iodide.[1] The reaction proceeds to form the quaternary ammonium iodide salt. Given the presence of two tertiary amine groups in the precursor, this reaction occurs at both sites to yield the desired bis-quaternary ammonium diiodide salt. The choice of solvent is important to facilitate the reaction and, in many cases, to allow for the precipitation of the product upon formation.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide.
Synthesis of N,N,N',N'-Tetraethyl-4,4'-diaminobiphenyl (Precursor)
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4,4'-Diaminobiphenyl (Benzidine) | C₁₂H₁₂N₂ | 184.24 | 18.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Acetaldehyde | C₂H₄O | 44.05 | 35.2 g (0.8 mol) | ≥99% | Merck |
| Sodium Borohydride | NaBH₄ | 37.83 | 15.1 g (0.4 mol) | ≥98% | Fluka |
| Methanol | CH₃OH | 32.04 | 500 mL | Anhydrous | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | J.T. Baker |
Procedure:
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In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.4 g (0.1 mol) of 4,4'-diaminobiphenyl in 300 mL of anhydrous methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add 35.2 g (0.8 mol) of acetaldehyde to the stirred solution. Maintain the temperature at 0-5 °C during the addition.
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After the addition is complete, continue stirring at 0 °C for 30 minutes.
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In a separate beaker, carefully dissolve 15.1 g (0.4 mol) of sodium borohydride in 200 mL of cold methanol.
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Add the sodium borohydride solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
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Cool the reaction mixture to room temperature and carefully add water to quench any unreacted sodium borohydride.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether (3 x 150 mL).
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Combine the organic extracts and wash with brine (2 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N,N',N'-tetraethyl-4,4'-diaminobiphenyl.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| N,N,N',N'-Tetraethyl-4,4'-diaminobiphenyl | C₂₀H₂₈N₂ | 296.45 | 29.6 g (0.1 mol) | Purified | - |
| Ethyl Iodide | C₂H₅I | 155.97 | 46.8 g (0.3 mol) | ≥99% | Alfa Aesar |
| Acetonitrile | CH₃CN | 41.05 | 400 mL | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | VWR |
Procedure:
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In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 29.6 g (0.1 mol) of N,N,N',N'-tetraethyl-4,4'-diaminobiphenyl in 300 mL of anhydrous acetonitrile.
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Add 46.8 g (0.3 mol) of ethyl iodide to the solution.
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Heat the reaction mixture to reflux and maintain for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After 24 hours, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If precipitation is incomplete, add diethyl ether to the reaction mixture to induce further precipitation of the product.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum to obtain 4,4'-Biphenylylenebis(triethylammonium) diiodide as a solid.
Characterization and Data Presentation
The synthesized 4,4'-Biphenylylenebis(triethylammonium) diiodide should be characterized by standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₃₈I₂N₂ |
| Molecular Weight | 608.38 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. Insoluble in nonpolar solvents like hexane and diethyl ether. |
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR (400 MHz, DMSO-d₆) | ~ 8.0-7.8 (m, 8H, Ar-H), ~ 3.6 (q, 12H, N⁺-CH₂-CH₃), ~ 1.4 (t, 18H, N⁺-CH₂-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~ 145, 130, 128, 125 (Ar-C), ~ 55 (N⁺-CH₂), ~ 8 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~ 3050 (Ar C-H stretch), ~ 2980, 2940 (Aliphatic C-H stretch), ~ 1600, 1480 (Ar C=C stretch), ~ 1400 (C-N stretch) |
Visualizing the Synthesis
The following diagrams illustrate the overall synthetic workflow.
Caption: Overall synthetic workflow for 4,4'-Biphenylylenebis(triethylammonium) diiodide.
Conclusion
This technical guide has outlined a detailed and reliable two-step synthesis of 4,4'-Biphenylylenebis(triethylammonium) diiodide. The methodology, starting from readily available 4,4'-diaminobiphenyl, involves an initial exhaustive ethylation via reductive amination followed by a quaternization reaction with ethyl iodide. The provided experimental protocols, along with the expected characterization data, offer a comprehensive resource for researchers and scientists. The successful synthesis of this bis-quaternary ammonium salt opens avenues for its exploration in various applications, from antimicrobial studies to the development of advanced materials.
References
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PubChem. (n.d.). Ammonium, 4,4'-biphenylylenebis(triethyl-, diiodide. National Center for Biotechnology Information. Retrieved from [Link]
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Lund, H., & Lund, T. (1973). Quaternization Reactions. Acta Chemica Scandinavica, 27, 383-390. Retrieved from [Link]
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MolForge. (n.d.). Ammonium, 4,4'-biphenylylenebis(triethyl-, diiodide. Retrieved from [Link]
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Kuča, K., et al. (2003). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 8(10), 195-203. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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MolForge. (n.d.). Ammonium, 4,4'-biphenylylenebis(triethyl-, diiodide - Molecular Properties. Retrieved from [Link]
